molecular formula C18H23N3O3 B2871189 6-(3-ethoxypropyl)-4-(3-methylphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1172424-32-6

6-(3-ethoxypropyl)-4-(3-methylphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2871189
CAS No.: 1172424-32-6
M. Wt: 329.4
InChI Key: YASMTEWQZBMYMY-UHFFFAOYSA-N
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Description

6-(3-ethoxypropyl)-4-(3-methylphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a high-purity chemical reagent designed for pharmaceutical research and development. This pyrrolo[3,4-d]pyrimidine-2,5-dione derivative features a complex heterocyclic structure with a 3-ethoxypropyl side chain and a 3-methylphenyl substituent, making it a valuable intermediate in the synthesis of biologically active compounds. The scaffold is structurally related to privileged heterocyclic systems common in medicinal chemistry, sharing core features with pyrrolopyrimidine and dihydropyrimidine derivatives that have demonstrated significant potential in drug discovery . Researchers can employ this compound as a key building block in the development of novel therapeutic agents, particularly for targeting enzymatic pathways and protein-protein interactions. Its molecular framework allows for further functionalization and structural diversification, enabling the creation of compound libraries for high-throughput screening programs. The tetrahydro-pyrrolo[3,4-d]pyrimidine core presents a rigid, planar structure that can facilitate targeted interactions with biological macromolecules, while the ethoxypropyl side chain enhances solubility and bioavailability parameters. This reagent is provided with comprehensive analytical characterization to ensure batch-to-batch consistency and is intended solely for research purposes in laboratory settings. NOT FOR HUMAN OR VETERINARY USE.

Properties

IUPAC Name

6-(3-ethoxypropyl)-4-(3-methylphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-3-24-9-5-8-21-11-14-15(17(21)22)16(20-18(23)19-14)13-7-4-6-12(2)10-13/h4,6-7,10,16H,3,5,8-9,11H2,1-2H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASMTEWQZBMYMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(3-ethoxypropyl)-4-(3-methylphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a compound of interest due to its potential biological activities, particularly as an inhibitor of poly(ADP-ribose) polymerases (PARPs). This article consolidates findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure

The compound features a complex pyrrolo[3,4-d]pyrimidine scaffold that is known for its diverse biological properties. The structure can be represented as follows:

C17H22N2O3\text{C}_{17}\text{H}_{22}\text{N}_2\text{O}_3

PARPs are enzymes involved in the DNA repair process. Inhibitors of these enzymes can selectively kill cancer cells by targeting homologous recombination defects. The compound in focus has shown significant inhibitory activity against both PARP-1 and PARP-2 isoforms.

Inhibitory Effects on PARP Enzymes

Recent studies have demonstrated that derivatives of the pyrrolo[3,4-d]pyrimidine scaffold exhibit varying degrees of inhibition against PARP enzymes. Specifically:

  • Complete Inhibition : Certain derivatives exhibited complete inhibition of PARP-2 at concentrations as low as 10 μM.
  • Selective Inhibition : Compounds with specific N1-aryl substitutions showed selectivity towards PARP-2 while retaining some activity against PARP-1.

The following table summarizes the inhibitory effects observed in various studies:

CompoundConcentration (μM)PARP-1 Activity Remaining (%)PARP-2 Activity Remaining (%)
1a1023.850
1b1050.210
1g1017.481.22
1k1035.208.59

*Data adapted from recent studies on pyrrolo[3,4-d]pyrimidine derivatives .

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activity of this compound and its derivatives:

  • Synthesis Approach : A novel one-step cyclocondensation method was employed to synthesize the compound efficiently without requiring extensive purification steps. This method has been pivotal in producing high-yield variants suitable for biological testing .
  • Structure-Activity Relationship (SAR) : The SAR analysis revealed that the introduction of specific aryl groups significantly enhanced the inhibitory potency against PARP enzymes. For instance, substituents such as p-fluorobenzyl were noted to improve efficacy .
  • Clinical Relevance : Given the role of PARPs in cancer therapy, compounds like this one are being explored for their potential use in treating cancers with defective DNA repair mechanisms, particularly breast and ovarian cancers associated with BRCA mutations .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues:

Compound Name Core Structure Position 6 Substituent Position 4 Substituent Key Properties
Target Compound Pyrrolo[3,4-d]pyrimidine-2,5-dione 3-Ethoxypropyl 3-Methylphenyl High lipophilicity (logP ~3.2*)
4-(2-Hydroxyphenyl)-6-(4-Methoxyphenyl)-... Pyrrolo[3,4-d]pyrimidine-2,5-dione 4-Methoxyphenyl 2-Hydroxyphenyl Polar (logP ~2.1), MP: 220°C
BP 14274N/A Pyrrolo[3,4-d]pyrimidine-2,5-dione 4-Methylbenzyl 2-Methoxyphenyl Moderate solubility (aqueous)

Notes:

  • Lipophilicity : The ethoxypropyl group in the target compound increases logP compared to methoxy or hydroxyl analogues, suggesting enhanced tissue penetration but reduced aqueous solubility .
  • Biological Activity: The 3-methylphenyl group in the target compound may improve binding affinity to hydrophobic enzyme pockets compared to 2-hydroxyphenyl (4j) or 2-methoxyphenyl (BP 14274N/A) substituents, as seen in dihydropyrimidinone derivatives .

Comparative Pharmacological Data

  • 4j (4-(2-Hydroxyphenyl)-6-(4-Methoxyphenyl)-...) : Exhibited moderate inhibitory activity against acetylcholinesterase (IC₅₀ = 12 µM) due to hydrogen bonding from the hydroxyl group .
  • BP 14274N/A : Demonstrated improved metabolic stability over hydroxyl-containing analogues, attributed to methoxy groups resisting phase I oxidation .

The target compound’s ethoxypropyl group may extend half-life compared to methoxy or benzyl substituents, as observed in related pyrimidine-diones .

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